molecular formula C20H20N4O2S B3016055 N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904825-07-6

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B3016055
CAS No.: 904825-07-6
M. Wt: 380.47
InChI Key: QMIKUUMCXBWYPA-UHFFFAOYSA-N
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Description

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound designed for research applications, featuring a core pyridazine structure that is recognized for its relevance in medicinal chemistry. The specific 3,6-disubstituted pyridazine scaffold is a common motif in the development of compounds targeting various biological pathways . Research Applications and Potential While direct biological data for this specific compound is limited, its structural features suggest significant research potential. The benzenesulfonamide group is a privileged pharmacophore found in compounds targeting a diverse range of enzymes and receptors. Notably, structurally related N-(6-phenylpyridazin-3-yl)benzenesulfonamides have been identified as highly potent, brain-permeable, and orally active inhibitors of kynurenine monooxygenase (KMO), positioning them as valuable tools for neuroscience research, particularly in the study of neurodegenerative conditions like Huntington's disease . Furthermore, 3,6-disubstituted pyridazine derivatives are frequently explored in oncology research for their ability to inhibit key kinases and other molecular targets involved in cancer cell proliferation . Researchers may investigate this compound as a building block or a candidate for screening in these and other therapeutic areas. Handling and Usage This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material safely in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-27(26,18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)19-11-12-20(22-21-19)24-13-4-5-14-24/h1-3,6-12,15,23H,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIKUUMCXBWYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(6-pyrrolidin-1-ylpyridazin-3-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazine and pyrrolidine rings.

    Reduction: Reduced forms of the pyridazine and pyrrolidine rings.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference ID
This compound (Target) C20H19N5O2S* ~409.46 Pyrrolidine (5-membered ring), unsubstituted benzenesulfonamide
N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide C23H23F3N4O2S 476.5 4-Methylpiperidine (6-membered ring), trifluoromethyl on benzene ring
2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide C20H19N5O4S 425.5 Pyrrolidine, nitro group on benzenesulfonamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide C30H24F2N6O4S 616.9 Fluorinated chromenone, pyrazolo-pyrimidine, isopropylsulfonamide

*Inferred based on structural similarity to .

Key Observations:

In contrast, the 4-methylpiperidine analog () introduces a bulkier, more lipophilic 6-membered ring, which may alter target binding kinetics or metabolic stability. The fluorinated chromenone-pyrazolo-pyrimidine derivative () represents a structurally complex analog with enhanced molecular weight (616.9 g/mol), likely influencing its pharmacokinetic profile.

The nitro group in introduces strong electron-withdrawing character, which may affect reactivity or solubility.

Molecular Weight Trends: The target compound (~409.46 g/mol) and nitro analog (425.5 g/mol) fall within a lower molecular weight range, suggesting favorable drug-likeness per Lipinski’s rules.

Biological Activity

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique structural components:

  • Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
  • Pyridazine moiety : Enhances the compound's pharmacological properties.
  • Benzenesulfonamide group : Known for its broad-spectrum biological activity.

Table 1: Structural Components

ComponentDescription
PyrrolidineA five-membered ring that enhances binding
PyridazineA six-membered ring with nitrogen atoms
BenzenesulfonamideSulfonamide group known for diverse activity

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have been reported to possess inhibitory effects against various pathogens, including bacteria and fungi.

Case Study: Antileishmanial Activity

A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated their effectiveness against Leishmania infantum and Leishmania amazonensis. These compounds showed a profile comparable to pentamidine but with reduced cytotoxicity, suggesting a promising avenue for developing new treatments for leishmaniasis .

Inhibition of Carbonic Anhydrases

Sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes. The incorporation of specific moieties into the benzenesulfonamide structure has been linked to enhanced selectivity and potency against different CA isoforms.

Table 2: Inhibitory Potency Against Carbonic Anhydrases

CompoundKI_I (nM)Target Isoform
Derivative 6a56.3hCA IX
Derivative 6b33.2hCA II
Derivative 6e47.8hCA I

This data indicates that modifications in the benzenesulfonamide structure can lead to significant improvements in inhibitory potency against specific isoforms, highlighting the importance of structural optimization in drug design .

Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated in various cancer cell lines, such as L929, MCF-7, and Hep-3B. The results indicate that while some derivatives exhibit significant antiproliferative activity, they maintain minimal cytotoxicity, making them suitable candidates for further development as therapeutic agents .

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